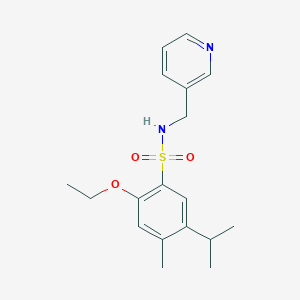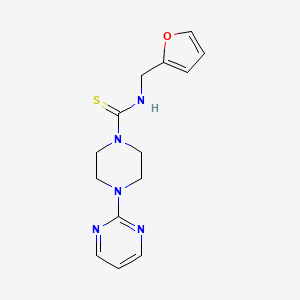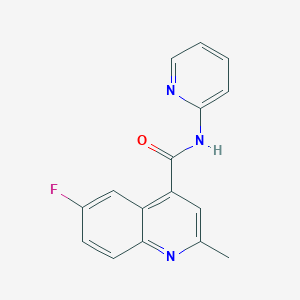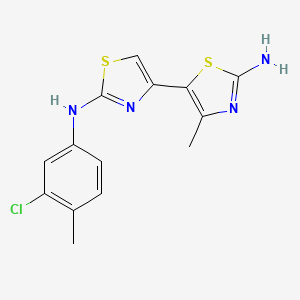![molecular formula C14H14N2O4S B5715372 ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been reported to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have anti-microbial activity against various bacteria and fungi. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the activity of various enzymes involved in inflammation.
实验室实验的优点和局限性
One advantage of using ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate in lab experiments is its high purity and good yields. This makes it a reliable starting material for the synthesis of other biologically active molecules. Additionally, this compound has been extensively studied for its potential applications in various fields, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which must be carefully evaluated in any experimental setting.
未来方向
There are several future directions for the study of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate. One area of research could focus on the development of new synthetic methods for this compound, with the aim of improving yields and reducing costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, future research could explore the potential use of this compound in drug delivery systems and as a therapeutic agent for various diseases.
合成方法
The synthesis of ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves the reaction of 2-furylacrylic acid with thiosemicarbazide in the presence of ethyl chloroformate. The resulting compound is then subjected to cyclization with methyl iodide and sodium hydride to form the final product. This method has been reported to yield a high purity product with good yields.
科学研究应用
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for metal ions and as a sensor for nitroaromatic compounds. Additionally, this compound has been investigated for its potential use in organic electronics and as a starting material for the synthesis of other biologically active molecules.
属性
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-19-13(18)12-9(2)21-14(16-12)15-11(17)7-6-10-5-4-8-20-10/h4-8H,3H2,1-2H3,(H,15,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHBKHVPMQDXRF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-5-methyl-1,3-thiazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


